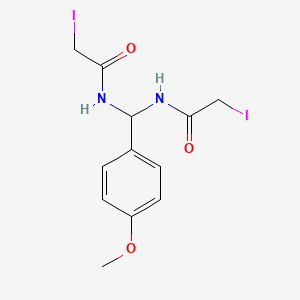![molecular formula C20H20N4O4S B11987653 2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11987653.png)
2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メトキシ-4-[(E)-(2-{[(1-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]アセチル}ヒドラジニリデン)メチル]フェニルアセテートは、C27H26N4O4Sの分子式と502.597 g/molの分子量を持つ複雑な有機化合物です 。この化合物は、ベンゾイミダゾール部分、メトキシ基、およびアセテートエステルを含むその独自の構造で注目されています。それは、その潜在的な生物活性のために、様々な科学研究において使用されています。
準備方法
合成経路と反応条件
2-メトキシ-4-[(E)-(2-{[(1-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]アセチル}ヒドラジニリデン)メチル]フェニルアセテートの合成は、通常、複数段階を伴います。一般的な方法の1つは、以下の段階を含みます。
ベンゾイミダゾール部分の形成: これは、o-フェニレンジアミンと適切なアルデヒドを酸性条件下で反応させることで実現できます。
スルファニル基の導入: この段階は、ベンゾイミダゾール誘導体をチオール化合物と反応させることを伴います。
アセチル化: 次に、スルファニルベンゾイミダゾールは、無水酢酸を用いてアセチル化されます。
ヒドラゾンの形成: アセチル化された生成物をヒドラジンと反応させてヒドラゾンを形成します。
最終的なエステル化: ヒドラゾンは、次に適切な条件下でメトキシフェニルアセテートとエステル化されます.
工業生産方法
この化合物の工業生産方法は、文献ではあまり詳しく記載されていません。しかし、反応条件の最適化、触媒の使用、および精製技術などの有機合成の一般的な原則は、生産プロセスをスケールアップするために適用されます。
化学反応の分析
反応の種類
2-メトキシ-4-[(E)-(2-{[(1-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]アセチル}ヒドラジニリデン)メチル]フェニルアセテートは、以下を含む様々な化学反応を受けることができます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、ヒドラゾン基をヒドラジン誘導体に変換することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、求核剤.
形成される主要な生成物
酸化生成物: スルホキシド、スルホン。
還元生成物: ヒドラジン誘導体。
置換生成物: 様々な置換フェニルアセテート.
科学研究への応用
2-メトキシ-4-[(E)-(2-{[(1-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]アセチル}ヒドラジニリデン)メチル]フェニルアセテートは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: 様々な疾患における潜在的な治療効果について探求されています。
科学的研究の応用
2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-メトキシ-4-[(E)-(2-{[(1-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]アセチル}ヒドラジニリデン)メチル]フェニルアセテートの作用機序は、特定の分子標的との相互作用を伴います。ベンゾイミダゾール部分は、DNAや酵素と相互作用することが知られており、それらの機能を阻害する可能性があります。スルファニル基は、タンパク質中のチオール基と共有結合を形成し、それらの活性を阻害する可能性があります。 ヒドラゾン基は、酸化還元反応を受けることができ、細胞の酸化還元バランスに影響を与えます .
類似化合物の比較
類似化合物
- 4-{(E)-[(1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル)スルファニル]アセチル}ヒドラゾノ]メチル}-2-メトキシフェニルアセテート
- 2,6-ジメトキシ-4-{(E)-[(1-(4-メチルベンジル)-1H-ベンゾイミダゾール-2-イル)スルファニル]アセチル}ヒドラゾノ]メチル}フェニルアセテート
- **4-{(E)-[(1-(4-クロロベンジル)-1H-ベンゾイミダゾール-2-イル)スルファニル]アセチル}ヒドラゾノ]メチル}-2-メトキシフェニルアセテート
独自性
2-メトキシ-4-[(E)-(2-{[(1-メチル-1H-ベンゾイミダゾール-2-イル)スルファニル]アセチル}ヒドラジニリデン)メチル]フェニルアセテートは、特定の官能基の組み合わせが、独特の化学的および生物学的特性を付与するため、独自です。 メトキシ基とアセテートエステルの存在は、類似化合物と比較して、その溶解性と反応性を高めます .
類似化合物との比較
Similar Compounds
- **4-{(E)-[(1-(4-methylbenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazono]methyl}-2-methoxyphenyl acetate
- **2,6-dimethoxy-4-{(E)-[(1-(4-methylbenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazono]methyl}phenyl acetate
- **4-{(E)-[(1-(4-chlorobenzyl)-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazono]methyl}-2-methoxyphenyl acetate
Uniqueness
2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the acetate ester enhances its solubility and reactivity compared to similar compounds .
特性
分子式 |
C20H20N4O4S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H20N4O4S/c1-13(25)28-17-9-8-14(10-18(17)27-3)11-21-23-19(26)12-29-20-22-15-6-4-5-7-16(15)24(20)2/h4-11H,12H2,1-3H3,(H,23,26)/b21-11+ |
InChIキー |
PZZDFDFRDCFYHV-SRZZPIQSSA-N |
異性体SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C)OC |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987579.png)
![2-(2,3-Dichlorophenyl)-5-[2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11987589.png)

![N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11987603.png)

![Ethyl 2-[2-[4-(benzyloxy)phenyl]-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11987620.png)
![2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11987633.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11987638.png)
![[1,1'-Biphenyl]-4-YL[2-(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11987646.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11987656.png)



